2-Methoxy-11-methylchrysene
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Overview
Description
2-Methoxy-11-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group at the 2-position and a methyl group at the 11-position on the chrysene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-11-methylchrysene typically involves multi-step organic reactions. One common method includes the Suzuki cross-coupling reaction, where naphthalene-2-boronic acid or 6-methoxynaphthalene-2-boronic acid is coupled with 2-bromo-5-methoxybenzaldehyde or similar derivatives . The reaction conditions often involve the use of palladium catalysts and bases such as cesium carbonate in solvents like 1-methyl-2-pyrrolidinone (NMP) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-11-methylchrysene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form phenolic derivatives.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions activated by the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenolic derivatives of chrysene.
Reduction: Reduced aromatic rings.
Substitution: Halogenated chrysene derivatives.
Scientific Research Applications
2-Methoxy-11-methylchrysene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex PAHs and as a model compound for studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Mechanism of Action
The mechanism of action of 2-Methoxy-11-methylchrysene involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form DNA adducts, resulting in mutations and potentially leading to carcinogenesis . The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of various metabolic enzymes .
Comparison with Similar Compounds
Chrysene: Lacks the methoxy and methyl groups, making it less reactive in certain chemical reactions.
5-Methylchrysene: Similar structure but with a methyl group at a different position, leading to different reactivity and biological effects.
2-Methoxychrysene: Similar but without the methyl group, affecting its electronic properties and reactivity.
Uniqueness: 2-Methoxy-11-methylchrysene is unique due to the combined presence of the methoxy and methyl groups, which influence its chemical reactivity and biological interactions. These substituents can enhance its solubility, alter its electronic properties, and affect its metabolic pathways, making it a valuable compound for various research applications .
Properties
CAS No. |
77028-91-2 |
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Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-methoxy-11-methylchrysene |
InChI |
InChI=1S/C20H16O/c1-13-11-15-12-16(21-2)8-10-17(15)19-9-7-14-5-3-4-6-18(14)20(13)19/h3-12H,1-2H3 |
InChI Key |
YJEVGOVJNRHZST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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